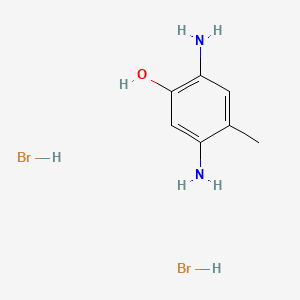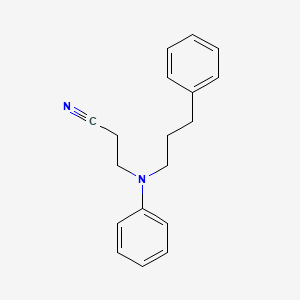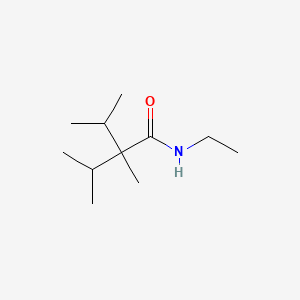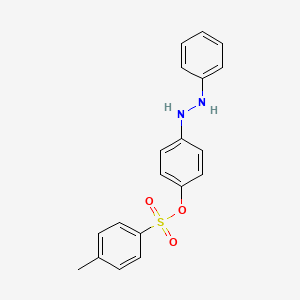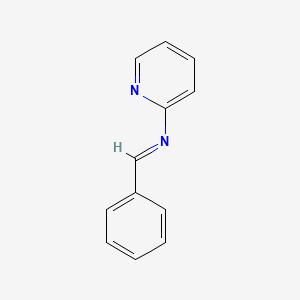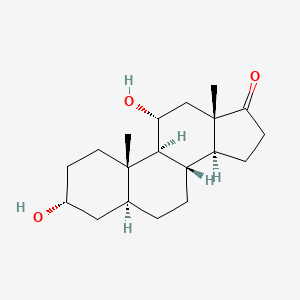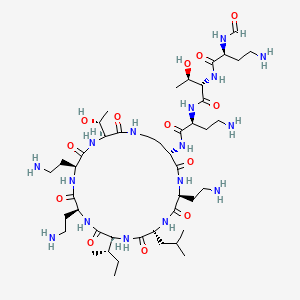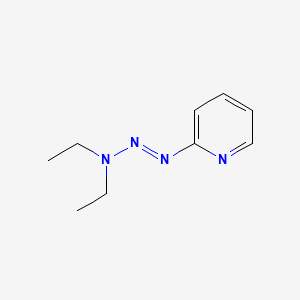
(3,3-Diethyl-1-triazenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Diethyl-1-triazenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a triazenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Diethyl-1-triazenyl)pyridine typically involves the reaction of pyridine with a triazenylating agent. One common method is the reaction of pyridine with diethylamine and nitrous acid to form the triazenyl group. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (3,3-Diethyl-1-triazenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the cleavage of the triazenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
(3,3-Diethyl-1-triazenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3,3-Diethyl-1-triazenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 3-(3,3-Diethyl-1-triazen-1-yl)pyridine
- 3,3-Diethyl-1-(3-pyridyl-N-oxide)-triazene
Comparison: (3,3-Diethyl-1-triazenyl)pyridine is unique due to its specific substitution pattern and the presence of the triazenyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the N-oxide derivative may exhibit different oxidation states and reactivity profiles.
Propriétés
Numéro CAS |
52731-41-6 |
|---|---|
Formule moléculaire |
C9H14N4 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N-ethyl-N-[(E)-pyridin-2-yldiazenyl]ethanamine |
InChI |
InChI=1S/C9H14N4/c1-3-13(4-2)12-11-9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3/b12-11+ |
Clé InChI |
BEJOZACAWSQKJB-VAWYXSNFSA-N |
SMILES isomérique |
CCN(CC)/N=N/C1=CC=CC=N1 |
SMILES canonique |
CCN(CC)N=NC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


